molecular formula C21H27N3O3S B7704974 N-benzyl-4-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]benzenesulfonamide

N-benzyl-4-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]benzenesulfonamide

Cat. No.: B7704974
M. Wt: 401.5 g/mol
InChI Key: NMLKRTILPQUWDN-UHFFFAOYSA-N
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Description

N-benzyl-4-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a benzyl group, a piperazine ring, and a benzenesulfonamide moiety, making it a versatile molecule for various chemical and biological studies.

Properties

IUPAC Name

N-benzyl-4-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3S/c1-23-13-15-24(16-14-23)21(25)12-9-18-7-10-20(11-8-18)28(26,27)22-17-19-5-3-2-4-6-19/h2-8,10-11,22H,9,12-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMLKRTILPQUWDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CCC2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]benzenesulfonamide typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the preparation of 4-methylpiperazine, which can be synthesized by reacting piperazine with methyl iodide under basic conditions.

    Attachment of the Benzyl Group: The next step involves the benzylation of the piperazine derivative. This can be achieved by reacting the piperazine with benzyl chloride in the presence of a base such as sodium hydroxide.

    Formation of the Benzenesulfonamide Moiety: The final step involves the sulfonation of the benzylated piperazine derivative. This can be done by reacting the compound with benzenesulfonyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the oxopropyl moiety, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine.

Major Products

    Oxidation: N-oxide derivatives of the piperazine ring.

    Reduction: Alcohol derivatives of the oxopropyl moiety.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-benzyl-4-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a therapeutic agent, particularly in the treatment of bacterial infections.

    Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-benzyl-4-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]benzenesulfonamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide moiety can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. The piperazine ring can interact with various receptors, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-4-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]benzenesulfonamide is unique due to its combination of a sulfonamide group with a piperazine ring and benzyl moiety. This structure provides a versatile platform for various chemical modifications and biological interactions, making it a valuable compound for research and development.

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